3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid derivatives and appropriate acid chlorides.
Amidation and Cyclization: The anthranilic acid derivatives are coupled with acid chlorides to form substituted anthranilates. These intermediates undergo cyclization with acetic anhydride under reflux to yield benzoxazinones.
Formation of Quinazolinone: The benzoxazinones are treated with ammonia solution to produce the desired quinazolinone derivatives.
Industrial Production Methods
Industrial production methods often employ microwave-assisted green processes to enhance yield and reduce reaction times. These methods involve the use of benzoxazinones and hydrazides under microwave irradiation to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various substituted quinazolinones with potential biological activities .
Scientific Research Applications
3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer and antimicrobial agents.
Biology: The compound is studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology research.
Industry: It serves as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, disrupting its structure and function, which is crucial for its anticancer activity. Additionally, it can inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-methyl-quinazolin-4(3H)-one
- 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone
- 3-amino-2-[(4-methylphenoxy)methyl]-4(3H)-quinazolinone
Uniqueness
3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its ability to interact with DNA and enzymes makes it a promising candidate for drug development .
Properties
IUPAC Name |
3-amino-2-[(3-methylphenoxy)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-5-4-6-12(9-11)21-10-15-18-14-8-3-2-7-13(14)16(20)19(15)17/h2-9H,10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKJDAAFHGGEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C(=O)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.